N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide
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Overview
Description
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide is a chemical compound with a unique structure that offers numerous applications in various fields of scientific research. This compound is characterized by its cyclobutyl ring, which is substituted with a hydroxy group and two methyl groups, and a methoxypropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide typically involves the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methoxypropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylcyclobutyl-2-methoxypropanamide.
Reduction: Formation of 3-hydroxy-2,2-dimethylcyclobutyl-2-methoxypropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group in the cyclobutyl ring can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxypropanamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methyl-4-nitrobenzamide
- N-(3-hydroxy-2,2-dimethylcyclobutyl)-4-(hydroxymethyl)benzamide
- N-(3-hydroxy-2,2-dimethylcyclobutyl)-3-(2-methylpropoxy)benzamide
Uniqueness
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the methoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-2-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6(14-4)9(13)11-7-5-8(12)10(7,2)3/h6-8,12H,5H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEAMJJHKVEWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1(C)C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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